molecular formula C16H14BrNO4S B10808124 5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide

5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide

Cat. No.: B10808124
M. Wt: 396.3 g/mol
InChI Key: KXIVBGIBGRSENC-UHFFFAOYSA-N
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Description

This compound is a brominated furan carboxamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene (sulfolene) ring and a 4-methylphenyl substituent. Its structure combines a furan-2-carboxamide core with a bromine atom at the 5-position, a sulfolene moiety at the N-position, and a para-methylphenyl group. The sulfolene ring introduces a rigid, electron-deficient environment due to the sulfone group, while the bromine and methylphenyl substituents contribute to steric and electronic modulation .

Properties

IUPAC Name

5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c1-11-2-4-12(5-3-11)18(13-8-9-23(20,21)10-13)16(19)14-6-7-15(17)22-14/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVBGIBGRSENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN2O4SC_{16}H_{14}BrN_{2}O_{4}S, with a molecular weight of approximately 396.3 g/mol. The structure features a furan ring, a dioxo-dihydrothiophene moiety, and a brominated phenyl group, which are critical for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H14BrN2O4S
Molecular Weight396.3 g/mol
IUPAC NameThis compound
Functional GroupsFuran, Dioxo, Thiophene, Bromine

Synthesis

The synthesis of this compound typically involves several steps including oxidation and substitution reactions. Common reagents include hydrogen peroxide for oxidation and palladium on carbon for reduction processes. The synthetic pathway is crucial for ensuring the purity and efficacy of the compound in biological assays.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties . Research indicates that it can interact with various biological targets such as enzymes and receptors involved in cancer progression. For instance, compounds with similar structures have shown significant activity against multiple cancer cell lines.

Case Study: Antitumor Activity Assessment

In a study evaluating the antitumor effects of various compounds similar to this compound, it was found that certain analogs demonstrated potent activity against human tumor cells including Mia PaCa-2 and HepG2 cell lines. The structure-activity relationship (SAR) indicated that modifications to the thiophene moiety could enhance cytotoxicity.

Anti-inflammatory Effects

Additionally, this compound has shown potential anti-inflammatory effects in preliminary assays. The presence of the dioxo group is believed to contribute to its ability to modulate inflammatory pathways.

Table 2: Biological Activity Overview

Activity TypeObservations
AnticancerSignificant activity against cancer cell lines (e.g., Mia PaCa-2)
Anti-inflammatoryModulation of inflammatory cytokines observed in vitro

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential binding to key enzymes involved in cancer metabolism.
  • Receptor Modulation : Interaction with receptors that regulate cell proliferation and survival.

The brominated phenyl group enhances hydrophobic interactions with these biological targets, while the dioxo-dihydrothiophene moiety may participate in redox reactions or hydrogen bonding.

Future Directions

Further pharmacological evaluations are necessary to confirm these preliminary findings and to elucidate the full spectrum of biological activities associated with this compound. Investigations into its safety profile and efficacy in vivo are critical for advancing its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Dihydrothiophene-Containing Carboxamides

  • 5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) : Key Differences: Replaces the sulfolene ring with a non-oxidized dihydrothiophene and incorporates a cyano group and phenylcarbamoyl substituent. Physical Data: Melting point = 279–281°C; IR peaks at 3376 cm⁻¹ (NH), 1676 cm⁻¹ (C=O).
  • N-{[5-(3,4-Dichlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Thiophene-2-Carboxamide :
    • Key Differences : Substitutes bromine with dichlorophenyl and replaces the furan-2-carboxamide with a thiophene-2-carboxamide.
    • Impact : Increased halogenation enhances lipophilicity (ClogP ~4.2 vs. ~3.8 for the target compound).
Bromophenyl-Substituted Furan Carboxamides
  • 5-(4-Bromophenyl)-N-[4-(Diethylamino)Phenyl]-2-(Trifluoromethyl)Furan-3-Carboxamide (47y) : Key Differences: Lacks the sulfolene ring but includes a trifluoromethyl group and diethylamino substituent. Impact: The trifluoromethyl group increases metabolic stability, while the diethylamino group enhances solubility in polar solvents (e.g., logP = 3.1 vs. 3.5 for the target compound).
  • 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide (AZ257) : Key Differences: Integrates a 1,4-dihydropyridine core and a methoxyphenyl group. Impact: The dihydropyridine ring introduces redox activity, which may limit stability under oxidative conditions.
Functional Group Comparison
Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Furan-2-carboxamide + sulfolene 5-Br, 4-methylphenyl ~395.3 (estimated) High rigidity (sulfone), moderate lipophilicity
5ab Dihydrothiophene-2-carboxamide 4-Br, cyano, phenylcarbamoyl 458.4 Lower solubility (high m.p. = 279°C)
AZ257 1,4-Dihydropyridine-3-carboxamide 4-Br, furyl, methoxyphenyl 542.4 Redox-sensitive, ClogP = 4.9
47y Furan-3-carboxamide 4-Br, trifluoromethyl 428.2 Enhanced metabolic stability (CF₃ group)
Pharmacological and Physicochemical Implications
  • Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound may improve π-π stacking in hydrophobic binding pockets compared to chlorine in .
  • Sulfolene vs.
  • Methylphenyl vs. Methoxyphenyl : The methyl group in the target compound offers steric bulk without electron-donating effects, contrasting with the methoxy group’s electron-donating capacity in AZ257 .

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